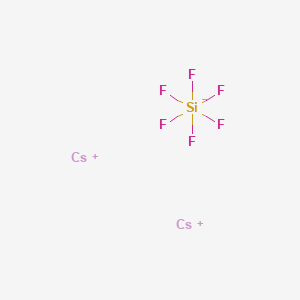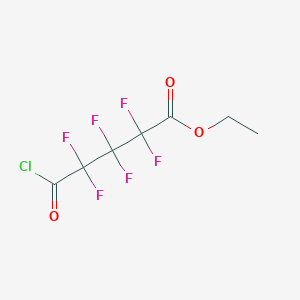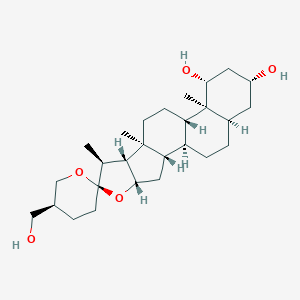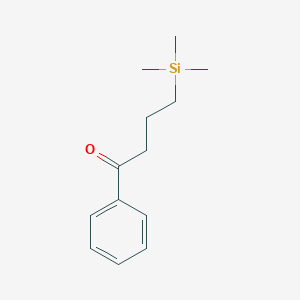
Silicate(2-), hexafluoro-, cesium (1:2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicate(2-), hexafluoro-, cesium (1:2) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of cesium silicofluoride, which is a class of inorganic compounds that have been studied for their chemical and physical properties. In
作用機序
The mechanism of action of silicate(2-), hexafluoro-, cesium (1:2) is not well understood. However, it is believed that the compound interacts with other molecules through its unique chemical and physical properties, such as its ability to form strong chemical bonds and its high melting point.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of silicate(2-), hexafluoro-, cesium (1:2) on living organisms. However, studies have shown that exposure to the compound can cause respiratory irritation and skin irritation. It is recommended to handle the compound with caution and to use appropriate safety measures.
実験室実験の利点と制限
Silicate(2-), hexafluoro-, cesium (1:2) has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize and purify. However, one limitation of the compound is its toxicity, which can make handling and disposal of the compound challenging.
将来の方向性
There are several future directions for the study of silicate(2-), hexafluoro-, cesium (1:2). One potential direction is the investigation of the compound's potential use in the development of new materials for electronic and optical devices. Another direction is the study of the compound's potential use in nuclear waste management and its ability to immobilize radioactive ions. Additionally, more research is needed on the biochemical and physiological effects of the compound on living organisms to better understand its potential risks and benefits.
In conclusion, silicate(2-), hexafluoro-, cesium (1:2) is a unique chemical compound that has gained significant attention in scientific research due to its potential applications. While there is still much to be learned about the compound, its unique properties make it a promising area of study for future research.
合成法
Silicate(2-), hexafluoro-, cesium (1:2) can be synthesized through a reaction between cesium fluoride and hexafluorosilicic acid. This reaction results in the formation of cesium silicofluoride, which can then be purified through recrystallization. The purity of the compound can be determined through various analytical techniques, such as X-ray diffraction and infrared spectroscopy.
科学的研究の応用
Silicate(2-), hexafluoro-, cesium (1:2) has been studied for various scientific research applications, including its use as a catalyst and as a precursor for the synthesis of other compounds. The compound has also been studied for its potential use in optical and electronic devices due to its unique optical and electronic properties. Additionally, silicate(2-), hexafluoro-, cesium (1:2) has been studied for its potential use in nuclear waste management due to its ability to immobilize radioactive ions.
特性
CAS番号 |
16923-87-8 |
|---|---|
製品名 |
Silicate(2-), hexafluoro-, cesium (1:2) |
分子式 |
Cs12F6O18Si6-6 |
分子量 |
407.886 g/mol |
IUPAC名 |
dicesium;hexafluorosilicon(2-) |
InChI |
InChI=1S/2Cs.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |
InChIキー |
BMIVLSYPWIDQLU-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
正規SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
その他のCAS番号 |
16923-87-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















